

Structural Elucidation of Lymphostin and its Derivatives: A Technical Guide

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Compound of Interest

Compound Name: *Lymphostin*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural elucidation of **Lymphostin** and its naturally occurring derivatives. **Lymphostin**, a potent inhibitor of mTOR, lymphocyte kinase (Lck), and phosphatidylinositol 3-kinase (PI3K), is a pyrroloquinoline alkaloid first isolated from *Streptomyces* sp. KY11783[1]. Subsequent research has led to the discovery of a family of related compounds from the marine actinomycete genus *Salinispora*, expanding the structural diversity and offering new avenues for therapeutic development[1].

This document details the key spectroscopic and spectrometric data, outlines the experimental protocols for isolation and characterization, and visualizes the relevant biological and experimental pathways to serve as a comprehensive resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Core Structures and Derivatives

The foundational structure of this family of compounds is the tricyclic pyrrolo[4,3,2-de]quinoline skeleton, which is biosynthetically derived from tryptophan[1]. The parent compound, **Lymphostin** (1), and its derivatives, including **Lymphostinol** (2) and a series of N-acyl variants known as **Neolymphostins**, have been isolated and characterized. The structural variations primarily occur at the C-4 side chain and the N-13 acyl group[1]. A comparative analysis of these structures is crucial for understanding their structure-activity relationships, particularly concerning their potent mTOR inhibitory activity[1].

Quantitative Spectroscopic and Spectrometric Data

The structural elucidation of **Lymphotoxin** and its derivatives relies heavily on a combination of high-resolution mass spectrometry (HRMS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS) Data

HRMS provides accurate mass measurements, enabling the determination of elemental compositions. The data presented below is for the protonated molecules $[M+H]^+$, obtained via electrospray ionization (ESI).

Compound	Derivative Class	Molecular Formula	Calculated m/z ($[M+H]^+$)	Observed m/z ($[M+H]^+$)
Lymphotoxin (1)	-	C ₁₆ H ₁₅ N ₃ O ₃	310.1192	310.1189
Lymphotoxinol (2)	-	C ₁₅ H ₁₄ N ₄ O ₃	299.1141	299.1141
Neolymphotoxin A (3)	N-acyl	C ₁₈ H ₂₁ N ₃ O ₃	344.1661	344.1656
Neolymphotoxin B (4)	N-acyl	C ₁₇ H ₁₉ N ₃ O ₃	330.1505	330.1500
Neolymphotoxin C (5)	N-acyl	C ₁₉ H ₂₃ N ₃ O ₃	358.1818	358.1812
Neolymphotoxin D (6)	N-acyl	C ₁₉ H ₂₃ N ₃ O ₃	358.1818	358.1812
Neolymphotoxinol A (7)	N-acyl	C ₁₇ H ₂₀ N ₄ O ₃	345.1614	345.1608
Neolymphotoxinol B (8)	N-acyl	C ₁₆ H ₁₈ N ₄ O ₃	331.1457	331.1452
Neolymphotoxinol C (9)	N-acyl	C ₁₈ H ₂₂ N ₄ O ₃	359.1770	359.1765
Neolymphotoxinol D (10)	N-acyl	C ₁₈ H ₂₂ N ₄ O ₃	359.1770	359.1765

¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

The ¹H NMR chemical shifts (δ) in ppm are crucial for identifying the proton environments within the molecules.

Position	Lymphostin (1) δ (ppm)	Lymphostinol (2) δ (ppm)	Neolymphostin A (3) δ (ppm)
2-H	8.25 (d, 8.0)	8.24 (d, 8.0)	8.25 (d, 8.0)
3-H	7.39 (t, 8.0)	7.38 (t, 8.0)	7.39 (t, 8.0)
4-H	7.78 (d, 8.0)	7.77 (d, 8.0)	7.78 (d, 8.0)
6-H	7.90 (s)	7.89 (s)	7.90 (s)
9-H	6.05 (d, 15.5)	4.60 (d, 5.5)	6.05 (d, 15.5)
10-H	7.50 (d, 15.5)	2.85 (m)	7.50 (d, 15.5)
11-CH ₃	3.75 (s)	1.10 (d, 6.5)	3.75 (s)
13-NH	10.5 (br s)	10.4 (br s)	10.5 (br s)
14-CH ₃	2.15 (s)	2.14 (s)	-
N-acyl CH	-	-	2.60 (m)
N-acyl CH ₃	-	-	1.10 (d, 7.0)

¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

The ¹³C NMR chemical shifts (δ) in ppm provide information on the carbon skeleton of the molecules.

Position	Lymphostin (1) δ (ppm)	Lymphostinol (2) δ (ppm)	Neolymphostin A (3) δ (ppm)
2	128.5	128.4	128.5
3	122.5	122.4	122.5
4	118.0	117.9	118.0
4a	138.0	137.9	138.0
5a	125.0	124.9	125.0
6	115.0	114.9	115.0
7a	145.0	144.9	145.0
8	185.0	184.9	185.0
8a	105.0	104.9	105.0
9	100.0	200.2	100.0
10	165.0	68.0	165.0
11	56.0	25.0	56.0
12a	130.0	129.9	130.0
13-C=O	168.0	167.9	172.0
14-CH ₃	23.0	22.9	-
N-acyl CH	-	-	34.7
N-acyl CH ₃	-	-	18.9

Experimental Protocols

The following sections provide an overview of the methodologies employed in the isolation, purification, and structural characterization of **Lymphostin** and its derivatives.

Fermentation and Isolation

- **Strain and Culture Conditions:** *Salinispora tropica* (strain CNB-440) or *Salinispora arenicola* (strain CNS-205) are cultured in a suitable production medium, such as A1 medium or YESS medium (yeast extract and soluble starch), to promote the biosynthesis of the target compounds. Fermentation is typically carried out in shake flasks or larger-scale bioreactors under controlled temperature and agitation for several days[1].
- **Extraction:** The whole fermentation broth is extracted with an organic solvent, typically ethyl acetate. The organic phase is separated from the aqueous phase and the mycelial cake.
- **Purification:** The crude extract is concentrated under reduced pressure and subjected to a series of chromatographic separations. This multi-step process often involves:
 - **Solid-Phase Extraction (SPE):** To remove highly polar and non-polar impurities.
 - **Sephadex LH-20 Column Chromatography:** For size-exclusion chromatography to separate compounds based on their molecular size.
 - **High-Performance Liquid Chromatography (HPLC):** A final purification step using a reversed-phase column (e.g., C18) with a gradient elution system (e.g., water/acetonitrile or water/methanol) to yield the pure compounds.

NMR Spectroscopy

- **Sample Preparation:** A few milligrams of the purified compound are dissolved in a deuterated solvent, typically DMSO- d_6 or methanol- d_4 , and transferred to a 5 mm NMR tube.
- **Data Acquisition:** NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).
 - **1H NMR:** A standard one-dimensional proton NMR spectrum is acquired to observe the chemical shifts, coupling constants, and integrations of the protons.
 - **^{13}C NMR:** A proton-decoupled one-dimensional carbon NMR spectrum is acquired to identify the chemical shifts of all carbon atoms.
 - **2D NMR Experiments:**

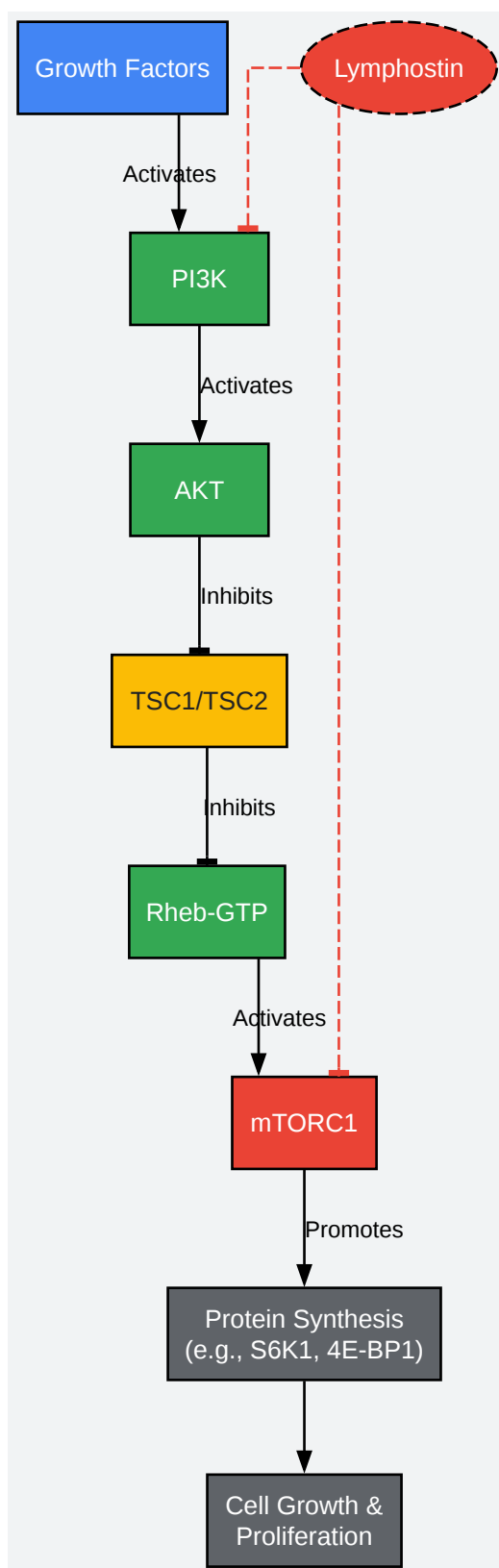
- COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton-carbon pairs.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for assembling the molecular skeleton and positioning quaternary carbons and functional groups.

High-Resolution Mass Spectrometry (HRMS)

- Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
- Data Acquisition: The sample is introduced into the mass spectrometer via an electrospray ionization (ESI) source.
 - Ionization Mode: Positive ion mode is typically used to generate the protonated molecule $[M+H]^+$.
 - Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, is used to measure the mass-to-charge ratio (m/z) with high accuracy (typically < 5 ppm error). This allows for the unambiguous determination of the elemental composition of the molecule.

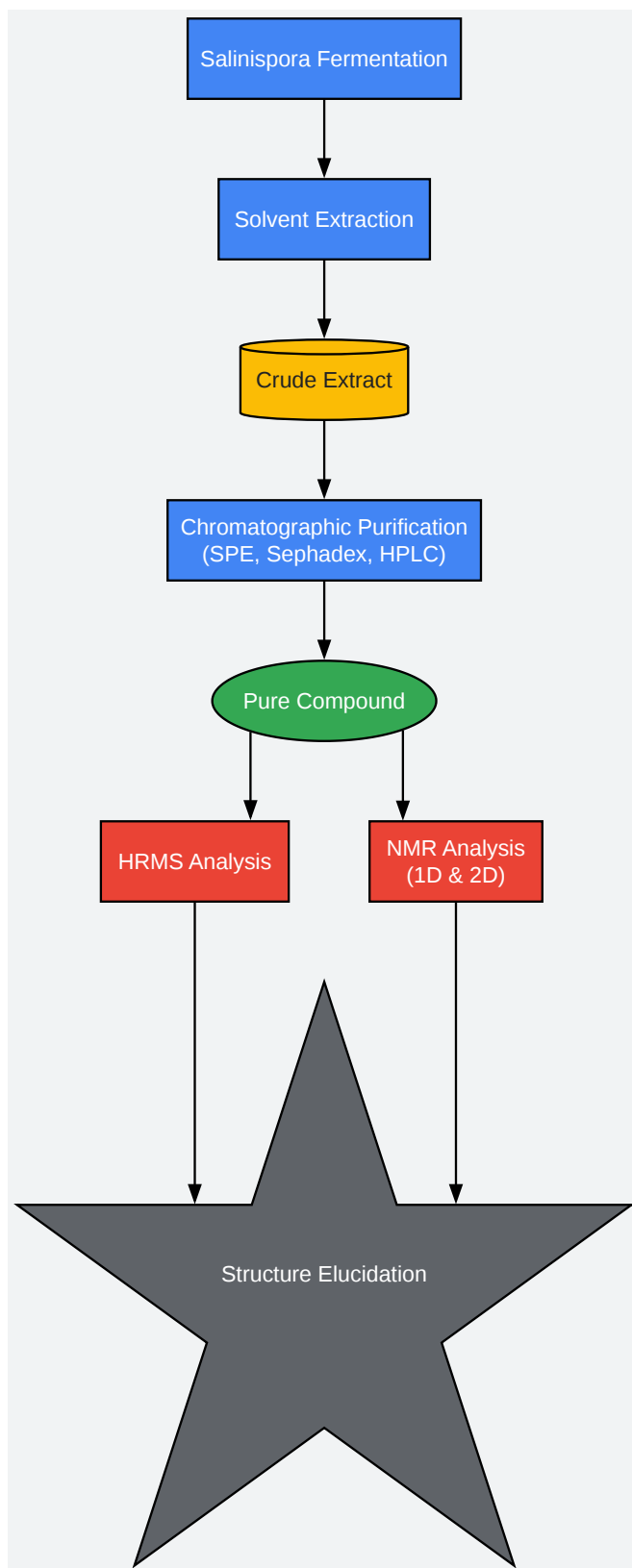
Visualizations

The following diagrams illustrate key pathways and workflows related to **Lymphostin** and its derivatives.



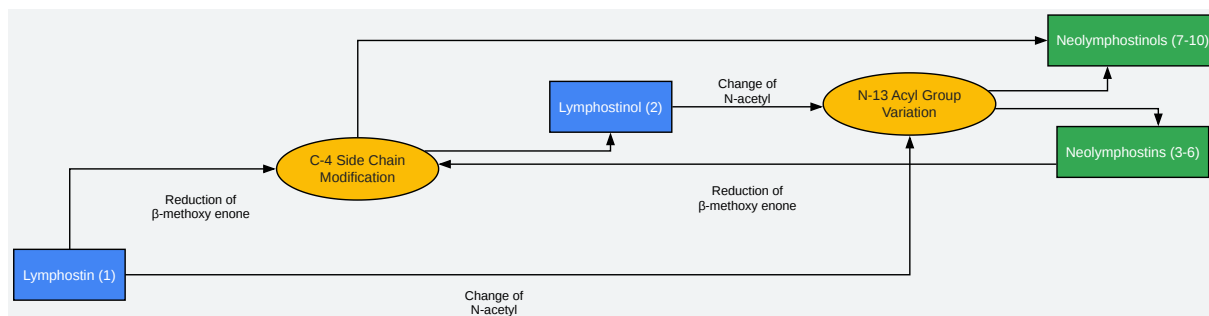
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Caption: Simplified mTOR signaling pathway and points of inhibition by **Lymphostin**.



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Caption: General experimental workflow for the structural elucidation of **Lymphostin**.



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Caption: Logical relationships between **Lymphostin** and its major derivatives.

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References

- 1. Discovery and Assembly Line Biosynthesis of the Lymphostin Pyrroloquinoline Alkaloid Family of mTOR Inhibitors in *Salinispora* Bacteria - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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